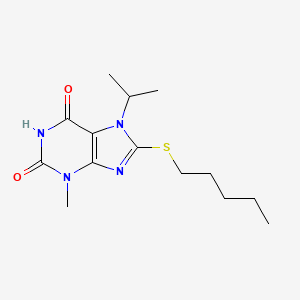
3-Methyl-8-pentylsulfanyl-7-propan-2-ylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-8-pentylsulfanyl-7-propan-2-ylpurine-2,6-dione is a useful research compound. Its molecular formula is C14H22N4O2S and its molecular weight is 310.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-Methyl-8-pentylsulfanyl-7-propan-2-ylpurine-2,6-dione (commonly referred to as a purine derivative) is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, antiproliferative, and other pharmacological effects, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H22N4O2S. The compound features a purine base structure with various substituents that may influence its biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of purines exhibit significant antimicrobial properties. For instance, compounds similar to 3-Methyl-8-pentylsulfanyl-7-propan-2-ylpurine have shown activity against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Activity of Purine Derivatives
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 3-Methyl-8-pentylsulfanyl-7-propan-2-ylpurine | E. coli | 62.5 |
| 3-Methyl-8-pentylsulfanyl-7-propan-2-ylpurine | S. aureus | 78.12 |
| Similar Purine Derivative | MRSA | 50 |
Antiproliferative Effects
The antiproliferative activity of this compound has been evaluated against various cancer cell lines. Studies have demonstrated that certain purine derivatives can inhibit cell proliferation effectively.
Table 2: Antiproliferative Effects on Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 3-Methyl-8-pentylsulfanyl-7-propan-2-ylpurine | HeLa | 226 |
| 3-Methyl-8-pentylsulfanyl-7-propan-2-ylpurine | A549 | 242.52 |
The biological effects of purine derivatives are often attributed to their ability to interact with specific biological targets within cells. For example, the interaction with the accessory gene regulator protein A (AgrA) in Staphylococcus aureus has been highlighted in computational studies, suggesting that these compounds may disrupt essential bacterial functions .
Case Studies
- Study on Antimicrobial Resistance : A study published in Phytochemical Analysis evaluated the effectiveness of methanol extracts containing purine derivatives against antibiotic-resistant bacteria. The results indicated a promising potential for these compounds in developing new antimicrobial agents .
- Cancer Cell Proliferation Inhibition : Another research focused on the antiproliferative effects of purine derivatives on cancer cell lines demonstrated significant inhibition rates, suggesting their potential as chemotherapeutic agents .
Propriétés
IUPAC Name |
3-methyl-8-pentylsulfanyl-7-propan-2-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S/c1-5-6-7-8-21-14-15-11-10(18(14)9(2)3)12(19)16-13(20)17(11)4/h9H,5-8H2,1-4H3,(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCHZOGNSMGSDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=NC2=C(N1C(C)C)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














